Dodecyltriethylammonium chloride

Vue d'ensemble

Description

Dodecyltriethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt hydrophobic interactions and electrostatic forces, making it effective in solubilizing membrane-bound proteins and peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dodecyltriethylammonium chloride can be synthesized through the reaction of dodecylamine with triethylamine and methyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where dodecylamine and triethylamine are reacted with methyl chloride. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Dodecyltriethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under aqueous conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.

Oxidation Reactions: The products depend on the specific conditions and reagents used but may include oxidized forms of the original compound.

Applications De Recherche Scientifique

Surfactant

DTEAC serves as a cationic surfactant in various formulations, enhancing wetting and dispersing properties. It is commonly used in:

- Detergents : Improves cleaning efficiency by lowering surface tension.

- Personal Care Products : Acts as a conditioning agent in shampoos and lotions.

Antimicrobial Agent

Due to its biocidal properties, DTEAC is effective in developing antimicrobial formulations for:

- Disinfectants : Used in healthcare settings for surface sanitization.

- Antiseptics : Incorporated into hand sanitizers and wound care products.

Emulsifier

DTEAC stabilizes emulsions in food and pharmaceutical applications, ensuring consistent texture and quality. It is utilized in:

- Creams and Lotions : Maintains phase stability.

- Food Products : Enhances the texture of sauces and dressings.

Phase Transfer Catalyst

In organic synthesis, DTEAC facilitates the transfer of reactants between immiscible phases, improving reaction efficiency in processes such as:

- Alkylation Reactions : Increases yields of desired products.

- Esterification Processes : Enhances the formation of esters from acids and alcohols.

Corrosion Inhibitor

DTEAC forms protective films on metal surfaces, preventing corrosion in:

- Metalworking Fluids : Extends tool life by reducing wear.

- Coatings : Protects against environmental degradation.

Water Treatment

In water treatment processes, DTEAC is employed to remove organic contaminants and biofilms. Its applications include:

- Coagulant/Flocculant : Improves water clarity by aggregating suspended particles.

- Biocide : Controls microbial growth in water systems.

Data Tables

| Application | Description | Industry |

|---|---|---|

| Surfactant | Lowers surface tension for cleaning products | Household/Cosmetics |

| Antimicrobial Agent | Effective against bacteria and viruses | Healthcare |

| Emulsifier | Stabilizes mixtures in creams and lotions | Food/Pharmaceutical |

| Phase Transfer Catalyst | Enhances reaction efficiency | Chemical Synthesis |

| Corrosion Inhibitor | Protects metals from corrosion | Manufacturing |

| Water Treatment | Removes contaminants from water | Environmental |

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of DTEAC in disinfectants. Results indicated a significant reduction in bacterial counts on surfaces treated with DTEAC-based formulations compared to control groups, demonstrating its potential for use in healthcare settings .

Case Study 2: Emulsion Stability

Research on the emulsifying properties of DTEAC showed that it effectively stabilized oil-in-water emulsions under varying temperature conditions. This property is particularly beneficial for cosmetic formulations that require consistency over time .

Case Study 3: Water Treatment Performance

In a comparative study of various biocides used in water treatment, DTEAC was found to be highly effective at lower concentrations than traditional chlorine-based treatments, providing a safer alternative for disinfection .

Mécanisme D'action

The mechanism of action of dodecyltriethylammonium chloride involves its ability to disrupt hydrophobic interactions and electrostatic forces. This disruption allows it to solubilize membrane-bound proteins and peptides, making them accessible for analysis. The compound interacts with the lipid bilayer of cell membranes, leading to increased membrane permeability and potential cell lysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dodecyltrimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a triethylammonium group.

Didecyldimethylammonium chloride: Another quaternary ammonium compound with two decyl groups and two methyl groups.

Uniqueness

Dodecyltriethylammonium chloride is unique due to its triethylammonium group, which provides distinct physicochemical properties compared to other quaternary ammonium compounds. This uniqueness makes it particularly effective in certain applications, such as protein solubilization and phase transfer catalysis .

Activité Biologique

Dodecyltriethylammonium chloride (DTEAC) is a quaternary ammonium compound widely studied for its biological activity, particularly in antimicrobial applications and its interactions with biological membranes. This article delves into the biological properties of DTEAC, supported by relevant research findings, case studies, and data tables.

- Molecular Weight : 263.89 g/mol

- Melting Point : 37 °C

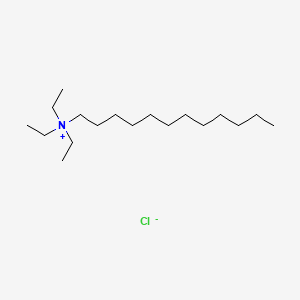

- Chemical Structure :

- SMILES : [Cl-].CCCCCCCCCCCCN+(C)C

- InChI Key : DDXLVDQZPFLQMZ-UHFFFAOYSA-M

DTEAC functions primarily as a surfactant and antimicrobial agent. It disrupts bacterial cell membranes, leading to leakage of cellular contents, which is crucial for its effectiveness as a sanitizer. This mechanism has been documented in various studies focusing on its impact on pathogenic bacteria, including Salmonella enterica.

Antimicrobial Activity

-

Pathogenicity Studies :

- Research indicates that strains of Salmonella with reduced susceptibility to DTEAC exhibit altered pathogenicity. These strains show decreased adherence and invasion capabilities in intestinal epithelial cells compared to their parental counterparts. The study highlights the differential expression of fimbrial genes (fimA, csgG) and pathogenicity regulator genes (spvR) in these strains, suggesting that DTEAC influences gene expression related to virulence .

- Minimum Inhibitory Concentration (MIC) :

Applications in Biodegradation

DTEAC has also been applied in enhancing the enzymatic depolymerization of polyethylene terephthalate (PET), showcasing its utility beyond antimicrobial applications. The compound facilitates the breakdown of plastics, contributing to environmental sustainability efforts .

Case Study 1: Resistance Development in Salmonella

- Objective : To examine the development of resistance in Salmonella enterica against DTEAC.

- Methodology : Strains were cultured in increasing concentrations of DTEAC until stable MICs were achieved.

- Findings : Resistant strains displayed significant changes in pathogenicity markers and reduced virulence factors compared to non-resistant strains.

Case Study 2: Efficacy in Plastic Degradation

- Objective : To assess the effectiveness of DTEAC in PET degradation.

- Methodology : Enzymatic assays were performed with varying concentrations of DTEAC.

- Findings : The presence of DTEAC significantly improved the efficiency of PET degradation processes, indicating its potential role in waste management.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 263.89 g/mol |

| Melting Point | 37 °C |

| Antimicrobial Activity | Effective against Salmonella |

| Application | PET depolymerization |

Propriétés

IUPAC Name |

dodecyl(triethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMBBJITUIBDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18144-34-8 (Parent) | |

| Record name | Dodecyltriethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90946024 | |

| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23358-96-5 | |

| Record name | 1-Dodecanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23358-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltriethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethyldodecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.